2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine, also known as 2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride, is a chemical compound with the molecular formula . This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific research fields, including chemistry and biology. The compound's significance stems from its potential applications in drug development and organic synthesis.
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine belongs to the class of organic compounds known as oxazoles. Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom in the ring structure. This specific compound features a difluoromethyl group, which enhances its reactivity and potential biological activity.
The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine typically involves several key steps:
The industrial production of this compound may involve scaling up laboratory methods to enhance efficiency. This includes optimizing reaction times and conditions to facilitate large-scale synthesis while maintaining product quality .
The molecular structure of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine can be represented by its structural formula:
This representation highlights the arrangement of atoms within the molecule.
Key data regarding the molecular properties include:
Property | Value |
---|---|
Molecular Weight | 212.63 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
SMILES | CC(C)(C1=NOC(=C1)C(F)F)N.Cl |
These characteristics are essential for understanding how the compound behaves under various conditions .
The compound can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The success of these reactions depends significantly on factors such as temperature and solvent choice .
The mechanism of action for 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate these interactions and their implications for therapeutic applications .
The physical properties of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | C7H11ClF2N2O |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
These properties are crucial for determining the handling and application of the compound in various settings .
The applications of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride are diverse:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2